molecular formula C7H7ClN4 B1626904 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 87412-89-3

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1626904
CAS No.: 87412-89-3
M. Wt: 182.61 g/mol
InChI Key: RKCUSLQIKDPCGC-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-89-3) is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a planar heteroaromatic structure that serves as a bioisostere for the purine base of ATP, allowing it to compete for binding at the active sites of various kinase enzymes . The chlorine atom at the 4-position and the methyl group at the 3-position are key functional handles for further synthetic elaboration, making this reagent a valuable intermediate for constructing more complex molecules. The primary research value of this core structure lies in the design and synthesis of potential therapeutic agents. Pyrazolo[3,4-d]pyrimidine derivatives are extensively investigated as potent inhibitors of critical oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of these kinases can disrupt aberrant signaling pathways that drive uncontrolled cell proliferation in cancers. Furthermore, recent studies highlight the emerging potential of related pyrazolo[3,4-d]pyrimidine derivatives to exhibit dual anticancer and antibacterial activities, which could be beneficial for managing infections in immunocompromised patients . This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purposes. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet for specific hazard and handling information.

Properties

IUPAC Name

4-chloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-5-6(8)9-3-10-7(5)12(2)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCUSLQIKDPCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519892
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87412-89-3
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pre-Formed Pyrazolo[3,4-d]Pyrimidine Derivatives

A widely adopted strategy involves the chlorination of a pre-formed 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one intermediate using phosphorus oxychloride (POCl₃). This method leverages the reactivity of the carbonyl group at the 4-position, converting it into a chloro substituent under vigorous conditions.

Procedure :

  • Starting Material : 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is suspended in POCl₃ under an inert atmosphere.
  • Reaction Conditions : The mixture is refluxed at 105–110°C for 8–12 hours, ensuring complete conversion.
  • Work-Up : After cooling, the excess POCl₃ is quenched with crushed ice, and the product is extracted with chloroform. Purification via silica gel chromatography yields the target compound.

Key Data :

  • Yield : 75–87%.
  • Characterization : ¹H NMR (CDCl₃) shows singlet peaks for methyl groups at δ 2.45 (3H, N–CH₃) and δ 2.62 (3H, C–CH₃), with a downfield signal for H-3 at δ 8.60.

Cyclocondensation of Methyl-Substituted Precursors

An alternative route involves constructing the pyrazolo[3,4-d]pyrimidine ring from methyl-functionalized precursors. This method ensures regioselective incorporation of methyl groups during the cyclization step.

Procedure :

  • Intermediate Synthesis : 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is prepared via partial hydrolysis of the corresponding nitrile.
  • Cyclization : Fusion with urea at 180–200°C forms 1,3-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6-dione.
  • Chlorination : Treatment with POCl₃ and catalytic phosphorus pentachloride (PCl₅) at reflux introduces the chlorine atom.

Key Data :

  • Yield : 68–72% for the cyclization step; 80–85% for chlorination.
  • Advantage : Avoids the need for late-stage methylation, reducing side reactions.

Stepwise Introduction of Methyl Groups and Chlorine

For substrates sensitive to harsh chlorination conditions, methyl groups can be introduced sequentially after ring formation.

Procedure :

  • Ring Formation : 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is synthesized via cyclocondensation of 5-aminopyrazole derivatives with trichloroacetonitrile.
  • Methylation : Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C introduces methyl groups at the 1- and 3-positions.
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) isolates the final product.

Key Data :

  • Yield : 65–70% for methylation.
  • Challenges : Competitive methylation at other positions may occur, necessitating careful stoichiometric control.

Analysis of Synthesis Approaches

The table below compares the efficiency, scalability, and practicality of each method:

Method Yield (%) Reaction Time Key Advantages Limitations
Chlorination of Pre-Formed Derivative 75–87 8–12 hours High purity; minimal byproducts Requires high-temperature reflux
Cyclocondensation 68–85 24–36 hours Regioselective methyl incorporation Multi-step process; moderate yields
Stepwise Methylation 65–70 12–18 hours Flexibility in substituent placement Risk of over-methylation

Mechanistic Insights :

  • Chlorination with POCl₃ proceeds via nucleophilic attack of the carbonyl oxygen, forming a phosphorylated intermediate that is displaced by chloride.
  • Methylation using CH₃I follows an Sₙ2 mechanism, with the base deprotonating the nitrogen to enhance nucleophilicity.

Experimental Data and Characterization

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, N–CH₃), δ 2.62 (s, 3H, C–CH₃), δ 8.60 (s, 1H, H-3).
  • IR (KBr) : 1540 cm⁻¹ (C=N stretch), 1340 cm⁻¹ (C–Cl stretch).
  • Mass Spec (ESI+) : m/z 183.1 [M+H]⁺, consistent with molecular formula C₇H₇ClN₄.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution with various amines, alcohols, and thiols under mild to moderate conditions.

Key Examples:

ReagentConditionsProductYieldSource
PiperidineDMF, RT, 18 h4-piperidino derivative45%
AnilineEtOH, RT, 24 h4-anilino derivative72%
2-HydroxyethylamineK2CO3, DMF, 80°C, 6 h4-(2-hydroxyethylamino) derivative68%

Reactions with aliphatic amines typically proceed at room temperature in polar aprotic solvents like DMF or THF . Aromatic amines may require prolonged heating (e.g., 24–48 h at 80°C) .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Suzuki-Miyaura Coupling:

  • Reacts with aryl boronic acids using Pd(PPh₃)₄ (5 mol%)

  • Typical conditions: DME/H₂O (3:1), Na₂CO₃, 90°C, 12 h

  • Yields: 60–85% for biaryl derivatives

Buchwald-Hartwig Amination:

  • Forms C-N bonds with secondary amines using Pd₂(dba)₃/Xantphos

  • Example: Synthesis of 4-(dimethylamino) derivative in 78% yield

Cyclization Reactions

The compound acts as a precursor for fused heterocycles through intramolecular cyclization:

With Aldehydes:

  • Reacts with 2,4-dichlorobenzaldehyde under solvent-free conditions

  • Forms pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine derivatives

  • Catalyst: Piperidine, 120°C, 8 h

  • Yield: 65–70%

With Carbonyl Compounds:

  • Condenses with diethyl malonate or malononitrile

  • Produces 7H-pyrazolo[3,4-d]pyrimidine annulated systems

Functional Group Transformations

Chlorination/Dechlorination:

  • Treatment with PCl₅/PCl₃ converts hydroxyl groups to chlorides

  • Catalytic hydrogenation (H₂/Pd-C) reduces chloro to hydrogen

Oxidation:

  • mCPBA oxidizes sulfur-containing derivatives to sulfoxides

Stability and Reactivity Trends

  • pH Sensitivity: Stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes in strongly alkaline media (>pH 10)

  • Thermal Stability: Decomposes above 250°C; reactions typically conducted below 150°C

  • Solvent Effects: Reactions in DMF show 15–20% higher yields compared to THF due to better solubility

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has shown promise in the development of pharmaceutical agents. Its structure is conducive to binding with various biological targets, making it a candidate for:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines. For instance, modifications to the pyrazolo[3,4-d]pyrimidine core have led to compounds that inhibit tumor growth in vitro and in vivo models .
  • Antiviral Activity : Some studies have reported that pyrazolo[3,4-d]pyrimidine derivatives can inhibit viral replication. Their mechanism often involves interference with viral enzymes or host cell pathways essential for viral life cycles .

Agriculture

In agricultural science, compounds similar to this compound have been explored for their potential as herbicides and fungicides. Their effectiveness stems from their ability to disrupt biochemical pathways in plants and fungi:

  • Herbicidal Properties : Certain derivatives have been tested for selective herbicidal activity against broadleaf weeds while being less toxic to cereal crops. This selectivity is crucial for sustainable agriculture practices .

Material Science

The compound's unique structure also lends itself to applications in material science:

  • Polymer Chemistry : Pyrazolo[3,4-d]pyrimidine derivatives have been incorporated into polymers to enhance thermal stability and mechanical properties. These materials are suitable for high-performance applications where durability is essential .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry due to its well-defined structure:

  • Chromatographic Applications : It is used in the calibration of chromatographic methods such as HPLC (High Performance Liquid Chromatography) due to its stability and reproducibility in various solvent systems.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that specific substitutions at the 1 and 3 positions significantly enhanced cytotoxicity compared to the parent compound.

Case Study 2: Herbicidal Efficacy

A field trial conducted by agricultural scientists assessed the efficacy of a new herbicide formulation based on pyrazolo[3,4-d]pyrimidine against common weeds in soybean crops. The results demonstrated a significant reduction in weed biomass without harming the crop yield, suggesting its potential for commercial use.

Comparison with Similar Compounds

Key Insights :

  • Methyl vs. Aromatic Substituents : Methyl groups (target compound) balance lipophilicity and solubility, whereas aromatic substituents (e.g., phenyl, pyridine) improve target binding but may require formulation adjustments .
  • Chlorine Reactivity : The 4-Cl position is critical for generating hydrazine or amine derivatives (e.g., 4-hydrazinyl analogs in ), which are precursors for anticancer agents.

Physicochemical Properties

Property 4-Chloro-1,3-dimethyl analog 4-Chloro-6-(chloromethyl)-1-methyl analog 4-Chloro-1-phenyl-6-methyl analog
Molecular Weight 198.65 g/mol 219.07 g/mol 260.71 g/mol
LogP (Predicted) 1.8 2.3 3.1
Reactive Sites C4-Cl C4-Cl, C6-ClCH₂ C4-Cl
Synthetic Accessibility Moderate High (two-step route) Moderate

Notes:

  • The chloromethyl group in increases molecular weight and LogP, impacting pharmacokinetics.

Biological Activity

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 87412-89-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₇ClN₄
  • Molecular Weight : 182.61 g/mol
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. Studies indicate that it may act as an inhibitor of various kinases and other molecular targets involved in cancer progression.

Research suggests that this compound may exhibit its biological effects through several mechanisms:

  • Cytotoxicity : It has shown significant cytotoxic effects against various human cancer cell lines.
  • Enzyme Inhibition : The compound is reported to inhibit key enzymes such as phosphodiesterases (PDEs), which are critical in cellular signaling pathways related to cancer .
  • Pro-apoptotic Activity : Some studies indicate its ability to induce apoptosis in cancer cells, making it a potential candidate for therapeutic applications .

Cytotoxic Activity Against Cancer Cell Lines

A pivotal study evaluated the cytotoxic effects of this compound on several human cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell Line CC50 (µM) Reference Drug CC50 (µM)
A549 (Lung carcinoma)58.445-FU: 381.16
MCF7 (Breast adenocarcinoma)99.87Cisplatin: 47.17
LoVo (Metastatic colon adenocarcinoma)129.41
HT29 (Primary colon adenocarcinoma)58.44

The compound demonstrated a lower CC50 value compared to standard chemotherapy agents like fluorouracil and cisplatin, indicating a promising therapeutic index .

Inhibition of Phosphodiesterases

Another significant aspect of the biological activity of this compound is its inhibition of phosphodiesterase enzymes. A study highlighted that it interacts with CpPDE1, a validated target for developing treatments against Cryptosporidiosis . This interaction suggests potential applications beyond oncology, particularly in treating parasitic infections.

Q & A

Basic Research Questions

Q. How can the coupling reaction for introducing aryl groups at the 3-position of pyrazolo[3,4-d]pyrimidine derivatives be optimized?

  • Methodological Answer : Use Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., 4-chlorophenylboronic acid) under nitrogen atmosphere. Sodium carbonate (Na₂CO₃) serves as a base, and palladium catalysts (e.g., Pd(OH)₂/C) enable efficient coupling. Purify via flash column chromatography (2→12% MeOH in CH₂Cl₂) followed by preparative RP-HPLC to isolate products (e.g., 38–42% yields). Monitor reaction completion via LCMS or TLC .

Q. What analytical techniques are critical for confirming the structure of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.5–3.0 ppm).
  • HRMS : Validate molecular formulas (e.g., C₁₀H₁₀ClN₄O requires m/z 237.0542).
  • IR : Detect functional groups (e.g., NH stretching at ~3400 cm⁻¹) .

Q. How can cytotoxicity assays be designed to evaluate safety profiles of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Use human MRC-5SV2 lung fibroblasts or primary mouse macrophages (PMM). Seed cells in 96-well plates (4×10³ cells/well), expose to compound dilutions for 72 hours, and quantify viability via resazurin fluorescence (λₑₓ 550 nm, λₑₘ 590 nm). Calculate CC₅₀ values relative to untreated controls .

Advanced Research Questions

Q. How do substituents at the 7-position influence anti-parasitic activity against Trypanosoma cruzi?

  • Methodological Answer :

  • SAR Insights : Introduce substituents via cross-coupling (e.g., 4-chlorophenyl boosts activity 50-fold vs. phenyl; IC₅₀ = 0.32 µM for compound 44 ).
  • Assay Design : Infect MRC-5SV2 cells with β-galactosidase-expressing T. cruzi (4×10⁴ parasites/well), incubate with compounds for 7 days, and quantify burden via CPRG colorimetry (IC₅₀ calculation) .
    • Data Table :
CompoundSubstituentIC₅₀ (µM) T. cruziCC₅₀ (µM) MRC-5
42 Phenyl16.2 ± 1.5>100
44 4-Cl-Ph0.32 ± 0.0528.4 ± 3.1

Q. What strategies improve metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives in preclinical studies?

  • Methodological Answer :

  • Phase I Metabolism : Incubate compounds (5 µM) with human/mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions with cold acetonitrile, centrifuge, and analyze supernatant via LC-MS to quantify parent compound degradation.
  • Phase II (UGT) Stability : Use UDP-glucuronic acid (UGT reaction mix) to assess glucuronidation susceptibility .

Q. How can contradictory data between in vitro potency and in vivo toxicity be resolved?

  • Methodological Answer :

  • ABC Transporter Inhibition : Co-administer compounds with verapamil (P-gp inhibitor, 8 µM) or cyclosporin A (2 µM) to assess efflux pump involvement.
  • Species-Specific Toxicity : Compare cytotoxicity in human (MRC-5) vs. mouse (PMM) cells. For example, compound 16 (4-diethylamino) showed low in vitro toxicity but induced chick mortality due to unanticipated metabolic activation .

Q. What crystallographic methods validate pyrazolo[3,4-d]pyrimidine binding to kinase targets like EGFR?

  • Methodological Answer : Co-crystallize compounds (e.g., 4-(phenylamino) derivatives) with EGFR kinase domain. Use SHELXTL for space-group determination and refine structures with high-resolution X-ray data (≤1.8 Å). Hydrogen-bonding interactions (e.g., with Met793) confirm ATP-competitive binding .

Experimental Design & Data Analysis

Q. How to design a dose-response study for in vivo efficacy in xenograft models?

  • Methodological Answer : Use nude mice implanted with EGFR-overexpressing A431 tumors. Administer compounds orally (12.5–50 mg/kg/day) for 14 days. Measure tumor volume via calipers and compare to vehicle controls. Calculate TGI (tumor growth inhibition) and validate via histopathology .

Q. What statistical approaches are appropriate for analyzing SAR datasets with high variability?

  • Methodological Answer : Apply hierarchical clustering to group compounds by substituent effects. Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with IC₅₀ values. Report mean ± SEM from ≥3 independent experiments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
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4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.